Pyrazolo[1,5-a]pyridin-4-amine
Overview
Description
Pyrazolo[1,5-a]pyridin-4-amine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of Pyrazolo[1,5-a]pyridin-4-amine is the Mitogen-activated protein kinase 1 . This kinase plays a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its target by binding to the colchicine site, inhibiting the polymerization of microtubules . This interaction results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis in cancer cells .
Biochemical Pathways
This compound affects the MAPK/ERK pathway, which is involved in cell proliferation and survival . By inhibiting the Mitogen-activated protein kinase 1, this compound disrupts this pathway, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis . These effects can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups at position 7 on the fused ring can improve both the absorption and emission behaviors of the compound . These intensities remain low with electron-withdrawing groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-aminopyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyridin-4-one.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridin-4-amines with various functional groups.
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another fused ring system with different ring fusion positions.
Uniqueness: Pyrazolo[1,5-a]pyridin-4-amine is unique due to its specific ring fusion and the presence of an amino group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-10-7(6)3-4-9-10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWKAPKKLJNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546993-64-9 | |
Record name | pyrazolo[1,5-a]pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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